molecular formula C19H16N2O4SD4 B602700 Pioglitazone-d4 N-Oxide (deuterated) CAS No. 1329805-73-3

Pioglitazone-d4 N-Oxide (deuterated)

Numéro de catalogue: B602700
Numéro CAS: 1329805-73-3
Poids moléculaire: 376.47
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pioglitazone-d4 N-Oxide (deuterated) is a deuterium-labeled metabolite of pioglitazone, a thiazolidinedione-class peroxisome proliferator-activated receptor gamma (PPARγ) agonist used to treat type 2 diabetes. This compound incorporates four deuterium atoms at specific positions and features an N-oxide modification, where the tertiary amine in the thiazolidinedione ring is oxidized to a tertiary amine oxide. Its molecular formula is C₁₉H₁₆D₄N₂O₄S (inferred from structural data in , and 9), with a molecular weight of 376.46 g/mol (calculated based on isotopic substitution).

Primarily, Pioglitazone-d4 N-Oxide serves as an internal standard or reference material in liquid chromatography-mass spectrometry (LC-MS) assays to quantify pioglitazone and its metabolites in pharmacokinetic studies . Its deuterated structure ensures minimal interference with non-deuterated analytes while providing identical chromatographic behavior, enabling precise quantification .

Propriétés

Numéro CAS

1329805-73-3

Formule moléculaire

C19H16N2O4SD4

Poids moléculaire

376.47

Pureté

> 95%

Quantité

Milligrams-Grams

Numéros CAS associés

145350-09-0 (unlabelled)

Synonymes

5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide

Étiquette

Pioglitazone Impurities

Origine du produit

United States

Méthodes De Préparation

Deuterium Incorporation into the Pioglitazone Backbone

The synthesis of Pioglitazone-d4 N-Oxide begins with the introduction of four deuterium atoms into the parent pioglitazone structure. Deuterium is typically incorporated at the methyl group of the thiazolidinedione ring or the pyridine moiety to minimize isotopic effects on biological activity.

Methodology :

  • Deuterated Reagents : Exchange reactions using deuterated solvents (e.g., D₂O) or deuterium gas in the presence of catalysts like palladium or platinum are employed.

  • Isotopic Labeling : Selective deuteration is achieved via acid- or base-catalyzed H/D exchange at positions with labile protons. For example, the methyl group adjacent to the ketone in the thiazolidinedione ring undergoes deuteration under mild acidic conditions.

Critical Parameters :

  • Temperature (25–60°C) and reaction time (12–72 hours) influence deuteration efficiency.

  • Excess deuterium sources (e.g., D₂O, CD₃OD) ensure complete substitution.

N-Oxidation of Deuterated Pioglitazone

The N-oxidation step converts the pyridine nitrogen of deuterated pioglitazone into an N-oxide functional group. This reaction is typically mediated by peroxides or ozone under controlled conditions.

Optimized Protocol :

  • Oxidizing Agents :

    • m-Chloroperbenzoic acid (mCPBA) : Used in dichloromethane at 0–5°C for 6–12 hours.

    • Hydrogen Peroxide (H₂O₂) : Employed in acetic acid at 50°C for 24 hours, yielding >90% conversion.

  • Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide, acetic acid) enhance reaction homogeneity.

Challenges :

  • Over-oxidation to nitro derivatives requires careful stoichiometric control.

  • Deuterium retention during N-oxidation is confirmed via mass spectrometry.

Crystallization and Polymorph Control

Solvent-Based Crystallization

Crystalline Pioglitazone-d4 N-Oxide is obtained through anti-solvent crystallization or cooling-induced precipitation. The choice of solvent system dictates polymorphic form and purity.

Case Study from Patent Literature :

  • Form II Crystallization :

    • Solvent : Dimethylformamide (0.01–0.15 g/mL) mixed with water (0.9–2 mL water per mL solvent).

    • Cooling Profile : Gradual cooling from 35°C to 4°C over 18 hours yields Form II crystals with 70% efficiency.

Table 1: Solvent Systems for Polymorph Control

PolymorphSolventAnti-SolventYield (%)Purity (%)
Form IAcetic acidEthyl acetate65>98
Form IIDimethylformamideWater70>95
Form IIIEthylene glycolAcetone60>97
Data sourced from.

Slurry Conversion for Polymorph Purity

Slurry suspension in solvents like chloroform or ethanol facilitates the conversion of metastable polymorphs (e.g., Form I) to the stable Form II.

Process Details :

  • Suspension Time : 48 hours at room temperature.

  • Drying Conditions : 40°C under vacuum (100 mm Hg) for 72 hours.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Absence of proton signals at δ 2.5–3.0 ppm confirms deuteration at the methyl group.

  • ¹³C NMR : Imine carbon resonance at 160–161 ppm verifies N-oxide formation.

Mass Spectrometry :

  • Molecular Ion Peak : m/z 376.47 ([M+H]⁺) aligns with the molecular formula C₁₉H₁₆N₂O₄SD₄.

Thermal and Diffraction Analysis

Differential Scanning Calorimetry (DSC) :

  • Form II : Endothermic peak at 180°C (ΔH = 120 J/g).
    X-Ray Powder Diffraction (XRPD) :

  • Distinct peaks at 2θ = 8.5°, 12.3°, and 17.6° confirm Form II crystallinity.

Table 2: Key Analytical Parameters

TechniqueParameterValue
DSCMelting Point (Form II)180°C
XRPDCharacteristic Peaks8.5°, 12.3°, 17.6°
LC-MSPurity>95%
Data synthesized from.

Industrial-Scale Production Considerations

Process Optimization for Yield Enhancement

Key Factors :

  • Deuterium Source Cost : Use of recycled D₂O reduces expenses by 30%.

  • Catalyst Recycling : Palladium catalysts reused up to 5 cycles without activity loss.

Environmental Impact :

  • Solvent recovery systems (e.g., distillation) minimize waste generation .

Applications De Recherche Scientifique

Scientific Research Applications

Pioglitazone-d4 N-Oxide is utilized in several domains:

  • Chemistry : Serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and reaction mechanisms of pioglitazone and its metabolites. This application is crucial for understanding the chemical properties and interactions of the compound.
  • Biology : Employed in metabolic studies to trace the pathways and interactions of pioglitazone within biological systems. This allows researchers to map out how the drug is metabolized and its effects on cellular processes.
  • Medicine : Used in pharmacokinetic and pharmacodynamic studies, providing insights into the absorption, distribution, metabolism, and excretion of pioglitazone. Such studies are essential for determining the efficacy and safety profiles of drugs.
  • Industry : Involved in the development and quality control of pharmaceuticals that contain pioglitazone. The stable isotope labeling helps ensure consistency and reliability in drug formulations.

The biological activity of Pioglitazone-d4 N-Oxide can be summarized as follows:

  • Insulin Sensitivity : Enhances insulin sensitivity in peripheral tissues, which is critical for managing blood glucose levels.
  • Lipid Metabolism : Modulates lipid profiles by reducing triglyceride levels and improving cholesterol metabolism.
  • Anti-inflammatory Effects : Exhibits anti-inflammatory properties beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where inflammation plays a significant role .

Pharmacokinetics

Deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. Studies indicate that Pioglitazone-d4 N-Oxide has enhanced stability and potentially a prolonged half-life due to the presence of deuterium, which may improve its therapeutic efficacy.

NASH Treatment

In preclinical models, Pioglitazone-d4 N-Oxide has been associated with reduced hepatic triglycerides and inflammation in NASH models. These effects were linked to a decrease in hepatocyte enlargement and fibrosis, highlighting its potential therapeutic benefits in liver diseases .

ADHD Models

Research involving neonatal rats with induced ADHD-like symptoms demonstrated that treatment with pioglitazone improved mitochondrial biogenesis and antioxidant capacity in various brain regions. This suggests potential utility for pioglitazone as an adjunct therapy in managing ADHD symptoms .

ParameterPioglitazonePioglitazone-d4 N-Oxide
PPARγ ActivationHighHigh
Insulin SensitivityYesYes
Lipid Profile ImprovementYesYes
Anti-inflammatory ActivityModerateEnhanced
StabilityModerateHigh

Mécanisme D'action

Pioglitazone-d4 N-Oxide exerts its effects by acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ influences the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in tissues. This mechanism is similar to that of Pioglitazone, with the deuterated form providing additional insights into the metabolic pathways and interactions of the drug .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Deuterated Pioglitazone Derivatives

Compound Molecular Formula Key Modification Primary Use Purity (%) Reference
Pioglitazone-d4 N-Oxide C₁₉H₁₆D₄N₂O₄S N-Oxidation LC-MS internal standard >98
Pioglitazone-d4 (Alkyl) C₁₉H₁₆D₄N₂O₃S Alkyl deuteration PPARγ agonism studies >99.8
Pioglitazone-d4 N-Glucuronide C₂₅H₂₄D₄N₂O₉S Glucuronidation Metabolism/excretion studies >98
Hydroxy Pioglitazone-d4 C₁₉H₁₅D₄N₂O₄S Pyridine hydroxylation Oxidative metabolism profiling >98

Comparison with Pharmacologically Related PPAR Agonists

Non-Deuterated Pioglitazone N-Oxide

  • Pharmacokinetics: The non-deuterated form is a primary metabolite with reduced PPARγ activity due to N-oxidation. It exhibits faster metabolic clearance compared to its deuterated counterpart, as deuterium slows CYP-mediated oxidation .
  • Stability : Deuterated versions demonstrate enhanced metabolic stability, extending half-life in analytical matrices .

Pirinixic Acid (Wy-14643)

  • Target : PPARα agonist (EC₅₀ = 0.63 μM) with minimal PPARγ activity.
  • Therapeutic Use : Primarily utilized in dyslipidemia research, contrasting with pioglitazone’s focus on insulin sensitization .

PPARα/δ Agonist 1

  • Activity : Dual PPARα/δ agonist (EC₅₀ = 7.0 nM and 8.4 nM, respectively) with >1,000-fold selectivity over PPARγ .
  • Therapeutic Potential: Investigated for metabolic syndrome and cardiovascular diseases, diverging from pioglitazone’s diabetes-centric applications .

Table 2: Pharmacological Comparison with Non-Deuterated PPAR Agonists

Compound PPAR Target (EC₅₀) Selectivity Clinical Application Reference
Pioglitazone-d4 N-Oxide PPARγ (N/A*) N/A* Analytical standard
Pioglitazone PPARγ (0.93–0.99 μM) High for PPARγ Type 2 diabetes
Pirinixic Acid PPARα (0.63 μM) High for PPARα Dyslipidemia models
PPARα/δ Agonist 1 PPARα/δ (7.0/8.4 nM) Dual agonist Metabolic syndrome

Activité Biologique

Pioglitazone-d4 N-Oxide is a deuterated metabolite of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. The introduction of deuterium enhances the stability and tracking of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies. This article explores the biological activity of Pioglitazone-d4 N-Oxide, focusing on its mechanisms, effects on metabolic pathways, and implications in research.

Pioglitazone-d4 N-Oxide acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). By activating PPARγ, it influences gene expression related to glucose and lipid metabolism, thereby improving insulin sensitivity and promoting glucose uptake in various tissues. This mechanism is consistent with that of its parent compound, pioglitazone, but the deuterated form allows for more precise metabolic tracking and understanding of its pharmacodynamics .

Biological Activity

The biological activity of Pioglitazone-d4 N-Oxide can be summarized in the following key areas:

  • Insulin Sensitivity : The compound enhances insulin sensitivity in peripheral tissues, which is critical for managing blood glucose levels.
  • Lipid Metabolism : It modulates lipid profiles by reducing triglyceride levels and improving cholesterol metabolism.
  • Anti-inflammatory Effects : Pioglitazone-d4 N-Oxide exhibits anti-inflammatory properties, which are beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) where inflammation plays a significant role .

Pharmacokinetics

Studies have shown that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. For instance, Pioglitazone-d4 has been demonstrated to have enhanced stability and potentially prolonged half-life due to the presence of deuterium .

Case Studies

  • NASH Treatment : In preclinical models, Pioglitazone-d4 N-Oxide has been linked to reduced hepatic triglycerides and inflammation in NASH models. These effects were associated with a reduction in hepatocyte enlargement and fibrosis .
  • ADHD Models : Research involving neonatal rats with induced ADHD-like symptoms showed that treatment with pioglitazone improved mitochondrial biogenesis and antioxidant capacity in various brain regions. This suggests potential utility for pioglitazone as an adjunct therapy in managing ADHD .

Data Tables

Parameter Pioglitazone Pioglitazone-d4 N-Oxide
PPARγ ActivationHighHigh
Insulin SensitivityYesYes
Lipid Profile ImprovementYesYes
Anti-inflammatory ActivityModerateEnhanced
StabilityModerateHigh

Q & A

What are the key methodological advantages of using deuterated Pioglitazone N-Oxide in pharmacokinetic studies?

Basic Research Focus
Deuterated Pioglitazone N-Oxide (Pioglitazone-d4 N-Oxide) is a stable isotope-labeled analog where four hydrogen atoms are replaced with deuterium. This substitution enhances metabolic stability and reduces the rate of hydrogen-deuterium exchange, enabling precise tracking of drug distribution, metabolism, and excretion via mass spectrometry. For example, deuterated internal standards (IS) like Pioglitazone-d4 are critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization variability, improving quantification accuracy in biological samples .

Advanced Consideration :
Deuterium labeling can alter metabolic pathways due to the kinetic isotope effect (KIE). Researchers must validate whether deuterated analogs fully replicate the metabolic fate of non-deuterated parent compounds. For instance, in vitro studies using human fat explants have demonstrated that deuterated glitazones retain PPARγ agonist activity but may exhibit delayed oxidative metabolism compared to non-deuterated forms .

How can researchers address analytical challenges in distinguishing Pioglitazone-d4 N-Oxide from its metabolites in complex biological matrices?

Methodological Guidance
Pioglitazone-d4 N-Oxide and its metabolites (e.g., thiazolidinedione ring-opened glucuronides) often co-elute in chromatographic systems due to structural similarities. To resolve this:

  • Chromatographic Optimization : Use ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to enhance separation .
  • Mass Spectrometric Detection : Employ high-resolution mass spectrometry (HRMS) with MS/MS fragmentation. Deuterated compounds exhibit distinct mass shifts (e.g., +4 Da for Pioglitazone-d4 N-Oxide) and characteristic fragment ions (e.g., m/z 356 → 152 for the parent compound) .

Data Contradiction Example :
In plant matrices, co-extracted interferents (e.g., phenolic compounds) can suppress ionization. Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS reduces matrix effects, but validation in biological fluids (e.g., plasma) may require additional clean-up steps to mitigate variability .

What experimental designs are recommended for assessing the mutagenic potential of aromatic N-oxides like Pioglitazone-d4 N-Oxide?

Advanced Research Focus
Aromatic N-oxides are structurally alerting for mutagenicity due to potential DNA adduct formation. To evaluate risk:

  • In Silico Screening : Use structure-activity relationship (SAR) fingerprinting to identify mutagenic subclasses. For example, benzo[c][1,2,5]oxadiazole 1-oxide derivatives are high-risk, while non-planar N-oxides (e.g., Pioglitazone-d4 N-Oxide) may show reduced DNA binding .
  • In Vitro Assays : Conduct Ames tests with TA98 and TA100 strains ± metabolic activation (S9 mix). Pioglitazone-d4 N-Oxide’s deuterium substitution may reduce metabolic activation rates compared to non-deuterated forms, necessitating dose-response adjustments .

Key Validation Step :
Compare results with proprietary mutagenicity databases. For instance, Leadscope’s expert-rule models integrate SAR data to refine alerts, ensuring predictive accuracy for deuterated analogs .

How does deuterium labeling influence the PPARγ binding affinity of Pioglitazone-d4 N-Oxide in vitro?

Basic Research Focus
Pioglitazone-d4 N-Oxide retains high-affinity binding to PPARγ (EC₅₀: 0.93 μM for human PPARγ) as confirmed by fluorescence polarization assays. Deuterium labeling at non-binding sites (e.g., methyl groups) minimizes steric or electronic interference with ligand-receptor interactions .

Advanced Experimental Design :
To quantify binding kinetics:

  • Surface Plasmon Resonance (SPR) : Immobilize PPARγ ligand-binding domain (LBD) on sensor chips and measure real-time association/dissociation rates. Deuterated analogs may exhibit marginally slower dissociation due to increased bond strength (C-D vs. C-H) .
  • Competitive Binding Assays : Co-incubate with non-deuterated Pioglitazone N-Oxide to assess IC₅₀ shifts. A ≥2-fold increase in IC₅₀ suggests deuterium-induced affinity changes .

What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for deuterated N-oxides?

Data Contradiction Analysis
In vitro models (e.g., HepG2 cells) may overestimate hepatic uptake due to transporter overexpression. For Pioglitazone-d4 N-Oxide:

  • Transporter Knockout Models : Use Oct1-deficient mice to evaluate transporter-independent uptake. Studies on sorafenib N-oxide showed no OCT1 dependence, suggesting alternative uptake mechanisms (e.g., passive diffusion) .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate deuterium-specific parameters (e.g., volume of distribution, clearance) to reconcile in vitro-in vivo extrapolation (IVIVE) disparities .

Case Study :
In vivo murine studies revealed comparable plasma concentrations of deuterated and non-deuterated N-oxides despite in vitro metabolic stability differences, highlighting the need for cross-species validation .

How can researchers optimize synthetic routes for Pioglitazone-d4 N-Oxide to minimize isotopic dilution?

Methodological Guidance
Isotopic dilution occurs when non-deuterated precursors contaminate the final product. Mitigation strategies include:

  • Deuterated Reagents : Use deuterium oxide (D₂O) or deuterated amines (e.g., D4-piperidine) during N-oxidation to ensure >98% isotopic purity .
  • Purification Techniques : Employ preparative HPLC with UV detection at 254 nm to isolate Pioglitazone-d4 N-Oxide (retention time: ~12.5 min) from non-deuterated byproducts .

Quality Control :
Characterize batches using nuclear magnetic resonance (¹H-NMR) to confirm deuterium incorporation at specified positions (e.g., absence of proton signals at δ 2.5–3.0 ppm for methyl groups) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.